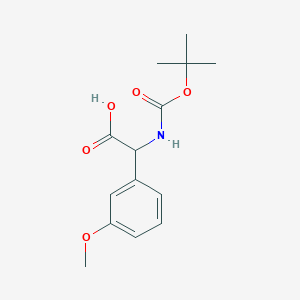

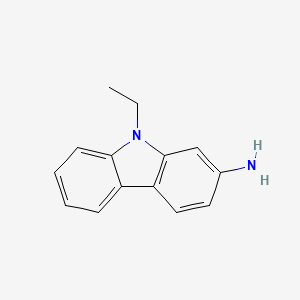

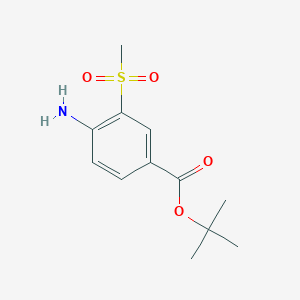

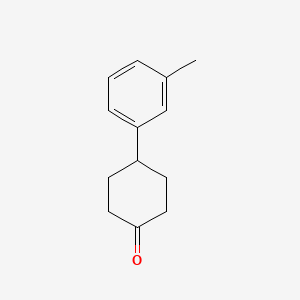

![molecular formula C6H10N2O3 B3135871 2-[(2S)-3-oxopiperazin-2-yl]acetic acid CAS No. 405214-36-0](/img/structure/B3135871.png)

2-[(2S)-3-oxopiperazin-2-yl]acetic acid

Vue d'ensemble

Description

“2-[(2S)-3-oxopiperazin-2-yl]acetic acid” is a chemical compound with the CAS Number: 405214-33-7 . It has a molecular weight of 158.16 and its IUPAC name is (3-oxo-2-piperazinyl)acetic acid . The compound is stored in a dark place, sealed in dry, at 2-8°C . It is a solid in physical form .

Molecular Structure Analysis

The InChI code for “2-[(2S)-3-oxopiperazin-2-yl]acetic acid” is 1S/C6H10N2O3/c9-5(10)3-4-6(11)8-2-1-7-4/h4,7H,1-3H2,(H,8,11)(H,9,10) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“2-[(2S)-3-oxopiperazin-2-yl]acetic acid” is a solid compound . It should be stored in a dark place, sealed in dry, at 2-8°C .Applications De Recherche Scientifique

Platelet Aggregation Inhibition

2-[(2S)-3-oxopiperazin-2-yl]acetic acid derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation, with some compounds showing potent inhibitory effects. For instance, 2-[(3S)-4-[2-[(4-guanidinobenzoyl)amino]acetyl]-3-[3-[(4-guanidinobenzoyl)amino]propyl]-2-oxopiperazinyl]acetic acid demonstrated both a potent inhibitory effect on platelet aggregation and a good dissociation between efficacy and bleeding side effects (Kitamura et al., 2001).

Synthesis of Oxopiperazino-β-lactams

The synthesis of fused oxopiperazino-β-lactams has been achieved via a highly diastereoselective Staudinger reaction. This process involved the reaction of functionalized ketenes with 5,6-dihydropyrazin-2(1H)-ones. The resultant 2-oxopiperazine-3-acetic acid derivatives were produced without epimerization and in good yields (Viso et al., 2006).

Novel Annelated 2-Oxopiperazines Synthesis

Research on the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides has led to the formation of novel annelated 2-oxopiperazines. This synthesis approach resulted in the formation of methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido(1, 2-a)pyrazine-9-carboxylates (Svetlana et al., 2015).

Efficient Synthesis of Δ5-2-oxopiperazines

A highly efficient synthesis method for Δ5-2-oxopiperazines, both in solution phase and on solid support, has been established. This method utilized a Ugi four-component condensation reaction followed by N-acyliminium ion cyclization (Cheng et al., 2002).

Aldose Reductase Inhibition

(4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, structurally related to 2-[(2S)-3-oxopiperazin-2-yl]acetic acid, have shown potent aldose reductase inhibitory action. This study also involved molecular docking simulations to identify key interactions responsible for high-affinity binding (Kučerová-Chlupáčová et al., 2020).

Bradykinin B1 Receptor Antagonism

3-Oxo-2-piperazinyl acetamides, related to the 2-[(2S)-3-oxopiperazin-2-yl]acetic acid structure, have been identified as potent bradykinin B1 receptor antagonists. These compounds exhibit improved in vitro potency and metabolic stability compared to previously described compounds (Chen et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H312-H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Orientations Futures

While specific future directions for “2-[(2S)-3-oxopiperazin-2-yl]acetic acid” are not available in the retrieved data, there is ongoing research into related compounds. For example, a new non-steroidal anti-inflammatory drug (NSAID) with pronounced anti-inflammatory and analgesic activities and a very low toxicity is being developed . The main metabolite of this drug is synthesized from a compound similar to "2-[(2S)-3-oxopiperazin-2-yl]acetic acid" .

Propriétés

IUPAC Name |

2-[(2S)-3-oxopiperazin-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-5(10)3-4-6(11)8-2-1-7-4/h4,7H,1-3H2,(H,8,11)(H,9,10)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJIRWKIYQMFBA-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@@H](N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2S)-3-oxopiperazin-2-yl]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

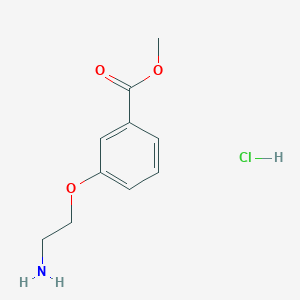

![Thieno[2,3-d]thiazol-2-amine](/img/structure/B3135850.png)